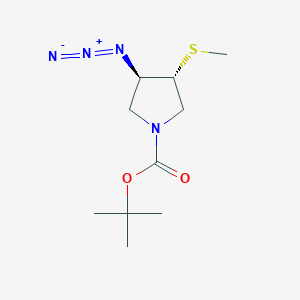

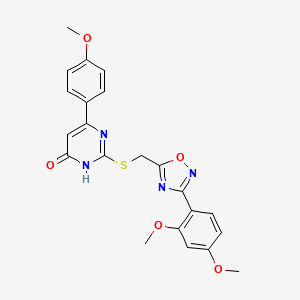

![molecular formula C22H20N6O2 B2719748 N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-67-4](/img/structure/B2719748.png)

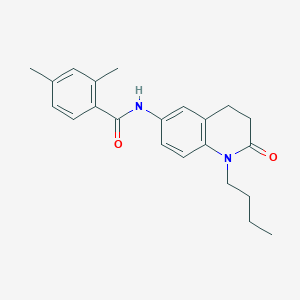

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a compound that has been synthesized and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . It contains an indole moiety, which is a common structure in many natural products and drugs .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of carboxylic acids and amines . A common method for the preparation of amides is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .Molecular Structure Analysis

The molecular structure of this compound has been analyzed and characterized using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the coupling of carboxylic acids and amines . DCC is often used as a dehydrating agent in these reactions .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Effects

Naproxen: , a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with our compound. Naproxen is commonly used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This results in analgesic and anti-inflammatory effects . Interestingly, a combination of three drugs, including naproxen, has been successful in treating patients hospitalized for influenza A (H3N2) infection and reducing mortality. Ongoing trials suggest that naproxen could also have antiviral activity against COVID-19 .

Neuromodulation and Behavior Regulation

Tryptamine: , a biogenic amine, occurs naturally in plants, animals, and microorganisms. It is a metabolite of tryptophan and shares structural features with neuromodulators and psychedelic derivatives. Tryptamine derivatives play a fundamental role in the human body, regulating processes within the central nervous system such as sleep, cognition, memory, temperature regulation, and behavior . The combination of tryptamine and naproxen in our compound may offer unique properties due to this shared structural motif.

Fluorescent OLEDs

Imidazole derivatives, which our compound contains, are widely used in building efficient fluorescent organic light-emitting diodes (OLEDs) . These materials have potential applications in display technology, lighting, and optoelectronics.

Antiviral Properties

Given the proven anti-inflammatory properties of naproxen and the diverse pharmacological properties of tryptamine, our compound could be of interest in antiviral research. For instance, it might combine broad-spectrum antiviral activity with its anti-inflammatory action, potentially reducing severe respiratory mortality associated with COVID-19 .

Fused β-Carbolines

Base-promoted fused β-carboline formation from related indole derivatives has been explored . While not directly studied for our compound, this information suggests potential applications in medicinal chemistry and drug discovery.

SARS-CoV-2 RdRp Inhibition

In a related study, compounds similar to ours were tested for their inhibitory effect on the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase), a crucial enzyme for viral replication. Although our compound was not specifically tested, this avenue warrants further investigation .

Propriétés

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c29-20(23-11-10-15-14-24-18-9-5-4-8-17(15)18)19-21(30)28-13-12-27(22(28)26-25-19)16-6-2-1-3-7-16/h1-9,14,24H,10-13H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJLYQKMPDBYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2719665.png)

![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)

![1-(2,6-dimethylmorpholino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2719675.png)

![1-phenyl-3-[4-(prop-2-en-1-yloxy)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2719678.png)

![ethyl N-{[4-({5-[(dimethylamino)carbonyl]-1,3-benzoxazol-2-yl}methyl)piperazin-1-yl]carbonyl}-beta-alaninate](/img/structure/B2719680.png)